![molecular formula C14H17NO2 B1309800 3-(1H-indol-3-yl)-4-methylpentanoic acid CAS No. 878618-91-8](/img/structure/B1309800.png)
3-(1H-indol-3-yl)-4-methylpentanoic acid
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Overview
Description
3-(1H-indol-3-yl)-4-methylpentanoic acid is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The molecular structure of indole derivatives has been studied using molecular dynamics at a semiempirical level, complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . A topological study based on Bader’s theory (AIM: atoms in molecules) and natural bond orbital (NBO) framework performed with the aim to analyze the stability and reactivity of the conformers .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives have been studied extensively. For example, the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations .Scientific Research Applications
Plant Growth Regulation
“3-(1H-indol-3-yl)-4-methylpentanoic acid” is structurally related to indole-3-acetic acid (IAA), which is a plant hormone involved in regulating plant growth and development. It influences cell division, elongation, and differentiation. This compound could potentially be researched for its effects on apical dominance, tissue differentiation, and responses to light and gravity in plants .
Synthesis of Bioactive Molecules
Indole derivatives are key moieties in many bioactive molecules. Research into “3-(1H-indol-3-yl)-4-methylpentanoic acid” could focus on its potential as a precursor for synthesizing new pharmacologically active compounds, such as ligands for melanocortin receptors or NR2B/NMDA receptor antagonists .
Neuroprotective Agent Research
Indole derivatives like indole-3-propionic acid have shown potential as neuroprotective agents. “3-(1H-indol-3-yl)-4-methylpentanoic acid” may be studied for similar neuroprotective properties, possibly in the context of neurodegenerative diseases .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, given their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are biologically important chemicals present in microorganisms, plants, and animals, and represent an important class of therapeutical agents in medicinal chemistry .
properties
IUPAC Name |
3-(1H-indol-3-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)11(7-14(16)17)12-8-15-13-6-4-3-5-10(12)13/h3-6,8-9,11,15H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYOYXBMOXDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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